4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline
Overview
Description
4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline is a heterocyclic compound that features both pyridine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline typically involves the formation of the triazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-aminopyridine with a suitable triazole precursor in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to engage in hydrogen bonding, π-π stacking, and other interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like 4-aminopyridine and 2,6-diaminopyridine share structural similarities.
Triazole Derivatives: Compounds such as 1,2,4-triazole and its substituted derivatives are closely related.
Uniqueness
4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline is unique due to its combined pyridine and triazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-8H,14H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOULWMFJNQEXOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)C3=CC=NC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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